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Compound of Interest

Compound Name: Edp-305

Cat. No.: B15573276 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing pruritus as a side effect in clinical trials involving the

farnesoid X receptor (FXR) agonist, EDP-305.

Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise

during your experiments.

Issue: A trial participant reports new onset of itching after starting EDP-305.

Question: What are the immediate steps to take when a participant reports pruritus?

Answer:

Assess Severity: Quantify the severity of the pruritus using a standardized scale, such as

the Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS). Characterize the itch,

including its location, intensity, and impact on the participant's quality of life and sleep.

Review Concomitant Medications: Check for any new medications that could be

contributing to the pruritus.

Physical Examination: Perform a dermatological examination to rule out other causes of

itching, such as primary skin diseases.
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Patient Counseling: Educate the patient on general skin care measures, such as using

lukewarm water for bathing, applying emollients to dry skin, and avoiding irritants like

harsh soaps or fabrics.

Issue: Pruritus persists or worsens despite initial management.

Question: What are the recommended pharmacological interventions for EDP-305-induced

pruritus?

Answer: A stepwise approach to pharmacological management is recommended.

First-Line Therapy: Bile acid sequestrants, such as cholestyramine, are often the initial

treatment for cholestatic pruritus.[1][2][3] These agents bind bile acids in the intestine,

preventing their reabsorption.[3]

Second-Line Therapy: If bile acid sequestrants are ineffective or not tolerated, consider

introducing rifampin.[3] Rifampin is a pregnane X receptor agonist that can modulate bile

acid metabolism.[3]

Third-Line Options: Opioid antagonists like naltrexone or selective serotonin reuptake

inhibitors (SSRIs) such as sertraline have also been used to manage cholestatic pruritus.

[1][2]

Dose Modification of EDP-305: If pruritus remains severe and refractory to treatment,

consider a dose reduction or temporary interruption of EDP-305 as per the clinical trial

protocol.

Issue: A participant is considering discontinuing the trial due to severe pruritus.

Question: What strategies can be employed to improve treatment adherence in participants

experiencing significant pruritus?

Answer:

Emphasize Open Communication: Foster a strong investigator-participant relationship

where the participant feels comfortable reporting the severity and impact of their

symptoms.
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Aggressive Symptom Management: Proactively manage the pruritus with the stepwise

approach outlined above.

Patient Education: Reiterate the importance of the clinical trial and the potential benefits of

the treatment, while acknowledging the discomfort of the side effect.

Quality of Life Assessment: Regularly assess the participant's quality of life to understand

the full impact of the pruritus and to guide management decisions.

Frequently Asked Questions (FAQs)
What is the mechanism behind EDP-305-induced pruritus?

EDP-305 is an agonist of the farnesoid X receptor (FXR). Activation of FXR can lead to an

increase in the expression of Interleukin-31 (IL-31), a cytokine known to be a key mediator of

pruritus.[1][4] This suggests that pruritus is a class effect of FXR agonists.[4]

What is the reported incidence of pruritus in EDP-305 clinical trials?

In a Phase II study of EDP-305 for non-alcoholic steatohepatitis (NASH), pruritus was the most

common adverse event.[5][6] The incidence was dose-dependent, occurring in 50.9% of

patients in the 2.5 mg group, 9.1% in the 1 mg group, and 4.2% in the placebo group.[5][6]

How frequently does pruritus lead to discontinuation of EDP-305?

In the same Phase II study, discontinuation due to pruritus was also dose-dependent. 20.8% of

patients in the 2.5 mg group and 1.8% in the 1 mg group discontinued the study drug due to

this side effect.[5][6][7]

Data Presentation
Table 1: Incidence of Pruritus in Phase II EDP-305 Clinical Trial
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Treatment Group Incidence of Pruritus

EDP-305 (2.5 mg) 50.9%

EDP-305 (1 mg) 9.1%

Placebo 4.2%

Source: Phase II double-blind placebo-controlled dose-ranging study of EDP-305 in patients

with NASH.[5][6]

Table 2: Discontinuation Rates due to Pruritus in Phase II EDP-305 Clinical Trial

Treatment Group Discontinuation Rate due to Pruritus

EDP-305 (2.5 mg) 20.8%

EDP-305 (1 mg) 1.8%

Placebo 0%

Source: Phase II double-blind placebo-controlled dose-ranging study of EDP-305 in patients

with NASH.[5][6][7]

Experimental Protocols
Protocol 1: Assessment of Pruritus Severity

Tool: Use a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no itch" and 100

mm represents "the worst itch imaginable."

Procedure:

Provide the participant with the VAS line.

Instruct the participant to mark a single point on the line that best represents the severity

of their itching over the past 24 hours.

Measure the distance in millimeters from the "no itch" end to the participant's mark.
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Record the measurement in the participant's case report form.

Frequency: Perform this assessment at baseline and at each follow-up visit.

Protocol 2: Stepwise Pharmacological Management of Pruritus

Step 1: First-Line Treatment

Initiate cholestyramine at a dose of 4 grams once or twice daily, taken with meals.

Advise the participant to take other medications at least 1 hour before or 4-6 hours after

cholestyramine to avoid absorption interference.

Assess the response after 1-2 weeks.

Step 2: Second-Line Treatment

If pruritus persists, discontinue cholestyramine and initiate rifampin at a dose of 150 mg

once daily.

The dose can be titrated up to 300 mg twice daily as needed.

Monitor liver function tests regularly due to the risk of hepatotoxicity.

Step 3: Third-Line Treatment

If rifampin is not effective or contraindicated, consider naltrexone, starting at a low dose of

12.5-25 mg daily and titrating up to 50 mg daily as tolerated.

Alternatively, sertraline can be initiated at 25-50 mg daily and increased to 75-100 mg

daily.

Step 4: EDP-305 Dose Modification

If pruritus remains uncontrolled, consider reducing the dose of EDP-305 or temporarily

interrupting treatment as specified in the clinical trial protocol.
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Caption: Signaling pathway of EDP-305-induced pruritus.
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Caption: Experimental workflow for managing pruritus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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